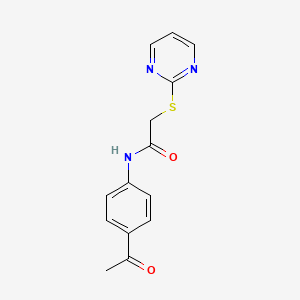

N-(4-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Description

N-(4-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyrimidin-2-ylsulfanyl group attached to an acetamide backbone and a 4-acetylphenyl substituent. It serves as a key intermediate in the synthesis of benzothiazole derivatives with antimicrobial properties, as demonstrated by Maru et al., who utilized it to produce novel azomethine-containing benzothiazoles . The compound has also been identified in pharmacological research, such as its role as a selective A2B adenosine receptor ligand (designated MRS1706) in studies by Dr. Danesi’s group . Its structural uniqueness lies in the combination of the electron-withdrawing acetyl group on the phenyl ring and the pyrimidine sulfur linkage, which may influence receptor binding and metabolic stability.

Properties

Molecular Formula |

C14H13N3O2S |

|---|---|

Molecular Weight |

287.34 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-2-pyrimidin-2-ylsulfanylacetamide |

InChI |

InChI=1S/C14H13N3O2S/c1-10(18)11-3-5-12(6-4-11)17-13(19)9-20-14-15-7-2-8-16-14/h2-8H,9H2,1H3,(H,17,19) |

InChI Key |

MVOLHZJADMTAFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the reaction of 4-acetylphenylamine with 2-chloropyrimidine-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove it entirely.

Substitution: The pyrimidinylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols or deacetylated products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Pyrimidinylsulfanyl Acetamides

Compounds sharing the pyrimidinylsulfanyl motif but differing in substituents include:

- N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): This derivative replaces the 4-acetylphenyl group with a 4-chlorophenyl moiety. Crystallographic studies confirm its planar structure, which may influence packing in solid-state formulations .

- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (): The methyl groups on the pyrimidine ring and the 4-methylpyridinyl group likely increase steric hindrance, reducing binding affinity to receptors compared to the acetylphenyl variant. This compound was synthesized via nucleophilic substitution, a method analogous to the target compound’s synthesis .

Table 1: Structural and Functional Comparison of Pyrimidinylsulfanyl Acetamides

Heterocyclic Sulfanyl Acetamides with Antimicrobial Activity

Several acetamides with sulfur-linked heterocycles exhibit antimicrobial properties:

- Benzothiazole derivatives (): The target compound’s benzothiazole analogs, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide, show enhanced activity against gram-positive bacteria (MIC values: 2–8 µg/mL) . In contrast, the target compound itself is primarily an intermediate, though its derivatives demonstrate moderate antifungal activity .

- Thieno[2,3-d]pyrimidinyl derivatives (): N-(4-chlorophenyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide incorporates a fused thienopyrimidine system, which may broaden antimicrobial spectra due to increased π-π stacking interactions .

Table 2: Antimicrobial Acetamide Derivatives

Receptor-Targeted Acetamides

- FPR1/FPR2 Agonists (): Pyridazinone acetamides like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)pyridazin-3-yl]acetamide activate formyl peptide receptors (FPR1/FPR2), inducing calcium mobilization in neutrophils. The bromophenyl and methoxybenzyl groups are critical for receptor specificity, unlike the acetylphenyl group in the target compound .

- A2B Adenosine Receptor Ligands (): The target compound (MRS1706) is a potent A2B antagonist, while BAY 60-6583 (a pyridine derivative) acts as an agonist. Substituents on the pyrimidine and phenyl rings dictate receptor subtype selectivity .

Anti-Cancer Acetamides

Quinazoline-sulfonyl acetamides (e.g., compounds 38–40 in ) exhibit IC50 values <10 µM against HCT-116 and MCF-7 cell lines.

Biological Activity

N-(4-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 276.33 g/mol

- Functional Groups : Acetylphenyl, pyrimidine, sulfanyl

This unique combination of functional groups enhances its reactivity and interaction with biological systems, potentially leading to various therapeutic effects.

Antimicrobial Activity

Studies have indicated that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.50 |

| Pseudomonas aeruginosa | 125.00 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the IC values obtained from these studies:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15.0 |

| HeLa | 10.5 |

| A549 | 20.0 |

The mechanism of action appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis, particularly through the inhibition of key enzymes involved in cell cycle regulation.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects.

- Receptor Modulation : It could interact with receptors that regulate apoptosis, enhancing cell death in cancer cells.

- Binding Affinity : The presence of the sulfanyl group likely increases binding affinity to target proteins, enhancing biological activity.

Study 1: Antimicrobial Efficacy

A study conducted by Liaras et al. (2020) evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against resistant bacterial strains compared to traditional antibiotics, suggesting its potential as a new therapeutic agent in infectious diseases .

Study 2: Anticancer Activity

Research published in the Journal of Medicinal Chemistry reported that this compound significantly inhibited tumor growth in vivo using xenograft models. The compound reduced tumor size by approximately 40% compared to control groups, demonstrating its potential efficacy as an anticancer treatment .

Q & A

Q. What synthetic methodologies are effective for preparing N-(4-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide?

A common approach involves nucleophilic substitution between a pyrimidine-2-thiol derivative and a halogenated acetamide precursor. For example, refluxing 4,6-diaminopyrimidine-2-thiol with 2-chloro-N-(4-acetylphenyl)acetamide in ethanol with a base (e.g., KOH) achieves high yields (~97%) via thioether bond formation . Critical parameters include:

Q. How can researchers confirm the purity and structural identity of this compound?

Combine spectroscopic and crystallographic methods:

- NMR : Assign peaks for acetyl (δ ~2.5 ppm, singlet) and pyrimidine protons (δ ~6.5–8.5 ppm).

- X-ray crystallography : Resolve bond lengths (e.g., C–S: ~1.75 Å, C=O: ~1.22 Å) and angles (e.g., pyrimidine-phenyl dihedral angles: ~42–67°) .

- Elemental analysis : Validate empirical formula (e.g., C, H, N, S content) .

Advanced Research Questions

Q. How do substituent variations on the phenyl and pyrimidine rings influence molecular conformation and crystallographic packing?

Comparative analysis of CSD analogs (e.g., chlorophenyl vs. methylpyridinyl derivatives) reveals:

- Dihedral angles : Substituents like chlorine or methyl groups alter ring inclinations (e.g., 67.84° in chlorophenyl vs. 42.25° in acetylphenyl derivatives) .

- Hydrogen bonding : Intramolecular N–H⋯N bonds (2.8–3.0 Å) stabilize folded conformations, while intermolecular interactions (e.g., C–H⋯O) dictate crystal packing .

- Space groups : Monoclinic systems (e.g., P21/c) dominate due to asymmetric unit arrangements .

Q. What strategies resolve contradictions in crystallographic data, such as divergent unit cell parameters or refinement discrepancies?

- Multi-scan absorption correction : Address data collection artifacts (e.g., Tmin/Tmax ratios: 0.742–0.892) .

- High-parameter refinement : Use SHELXL2016 with full-matrix least-squares to minimize R factors (e.g., R1 < 0.05) .

- Validation tools : PLATON checks for missed symmetry or voids .

Q. How can computational modeling complement experimental data in predicting bioactivity or solubility?

- DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to predict hydrogen-bonding sites .

- Solubility prediction : LogP values (e.g., ~2.5–3.0) correlate with methanol/water partitioning, guiding solvent selection for biological assays .

Methodological Guidance

Q. What crystallographic techniques are recommended for analyzing intramolecular interactions?

- Data collection : Use a Bruker SMART APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : Apply SHELXL2016 with isotropic/anisotropic displacement parameters for non-H and H atoms, respectively .

- Visualization : PLATON or Mercury software generates ORTEP diagrams and interaction maps .

Q. How should researchers design experiments to study the stability of the thioether linkage under physiological conditions?

- Hydrolytic stability assays : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC .

- Mass spectrometry : Detect cleavage products (e.g., pyrimidine-2-thiol fragments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.